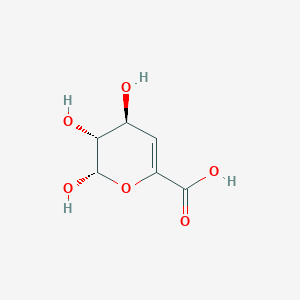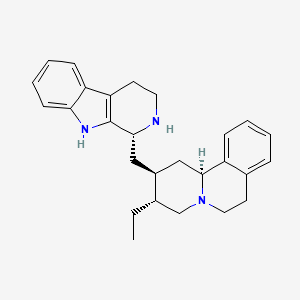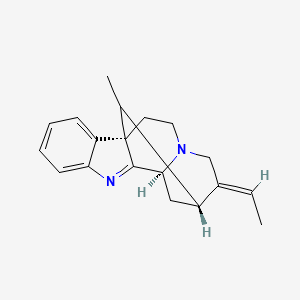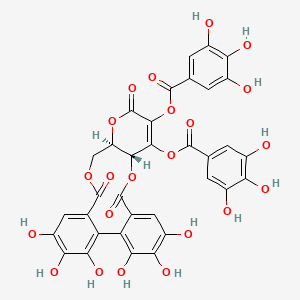
Furoate de mométasone monohydraté
Vue d'ensemble
Description
Mometasone furoate monohydrate is a synthetic glucocorticoid that is used in the treatment of various inflammatory and allergic conditions. It is a white to off-white powder that is soluble in water and ethanol. Mometasone furoate monohydrate is a prodrug that is metabolized to its active form, mometasone furoate, in vivo.
Applications De Recherche Scientifique
Gestion de la rhinite allergique
Le furoate de mométasone monohydraté est largement utilisé dans le traitement de la rhinite allergique saisonnière et pérenne. Il est efficace pour réduire l'inflammation et soulager les symptômes tels que la congestion nasale, les éternuements et les démangeaisons. L'efficacité du composé pour améliorer la qualité de vie des patients a été bien documentée, avec une réduction significative de la gravité des symptômes observée dans de nombreuses études .
Traitement des polypes nasaux
Chez les patients atteints de polypes nasaux, le furoate de mométasone monohydraté a montré qu'il diminuait la taille des polypes et la congestion nasale. Son application conduit à une amélioration du sens de l'odorat et du flux d'air nasal général, contribuant à une meilleure qualité de vie pour les personnes souffrant de ces affections .
Thérapie de la rhinosinusite chronique
La rhinosinusite chronique (CRS) est une autre affection pour laquelle le furoate de mométasone monohydraté démontre des avantages thérapeutiques. Il contribue à réduire le taux de récurrence des épisodes aigus et à diminuer le besoin de prescriptions et de consultations médicales connexes, ce qui réduit le fardeau des soins de santé .
Hypertrophie adénoïde chez les adolescents
Le spray nasal de furoate de mométasone monohydraté a été étudié pour son rôle dans le traitement de l'hypertrophie adénoïde chez les adolescents. Le traitement peut améliorer considérablement les symptômes d'obstruction nasale et peut être associé à une réduction de la taille des adénoïdes, éliminant potentiellement le besoin de chirurgie dans certains cas .
Prophylaxie de l'asthme
Bien qu'il soit principalement utilisé pour les affections nasales, le furoate de mométasone monohydraté trouve également une application dans la gestion de l'asthme. Il peut être utilisé comme agent prophylactique pour prévenir les symptômes et les exacerbations de l'asthme, en particulier chez les patients qui souffrent également de rhinite allergique .
Applications dermatologiques
Le furoate de mométasone monohydraté est utilisé en dermatologie pour ses propriétés anti-inflammatoires. Il est efficace dans le traitement de diverses affections cutanées, y compris le psoriasis, où il peut réduire l'inflammation, les démangeaisons et les desquamations associées à la maladie .
Études de bioéquivalence
En recherche scientifique, le furoate de mométasone monohydraté est utilisé dans des études de bioéquivalence pour développer des versions génériques de sprays nasaux. Ces études garantissent que le produit générique est équivalent en efficacité et en sécurité au produit de marque original .
Otite moyenne avec effusion
Le composé s'est avéré efficace pour gérer l'otite moyenne avec effusion chez les enfants, en particulier ceux ayant des tendances atopiques. Il aide à réduire le liquide de l'oreille moyenne et à améliorer la fonction auditive .
Mécanisme D'action
Target of Action
Mometasone furoate monohydrate primarily targets the glucocorticoid receptor . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . The glucocorticoid receptor plays a crucial role in regulating a variety of physiological processes, including immune response and inflammation.
Mode of Action
Mometasone furoate monohydrate, like other corticosteroids, exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties . It binds to the glucocorticoid receptor, causing conformational changes in the receptor. This leads to the separation of the receptor from chaperones and its subsequent movement to the nucleus .
Biochemical Pathways
It has been suggested that it may regulate the protein tyrosine phosphatase non-receptor type 11 (ptpn11), which is involved in various cellular processes .
Pharmacokinetics
Mometasone furoate monohydrate, when administered as a nasal spray, is virtually undetectable in plasma . This is due to its primary local effect along with extensive hepatic metabolism and the lack of active metabolites . The systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . Less than 1% of mometasone furoate is active after first-pass metabolism .
Result of Action
The binding of mometasone furoate monohydrate to the glucocorticoid receptor leads to a wide range of effects on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . This results in decreased inflammation, reduced pruritus (itching), and vasoconstriction .
Action Environment
The action of mometasone furoate monohydrate can be influenced by various environmental factors. For instance, the formulation of the drug (e.g., as a dry powder inhaler, nasal spray, or ointment) can affect its stability and efficacy . Furthermore, the physiological environment, such as the presence of inflammation or the pH of the local environment, may also influence the drug’s action .
Safety and Hazards
Mometasone furoate has some side effects including headache, allergic rhinitis, pharyngitis, upper respiratory tract infection, sinusitis, oral candidiasis, dysmenorrhea, musculoskeletal pain, back pain, and dyspepsia . Long-term use of high doses can lead to thinning skin, easy bruising, changes in body fat, increased acne or facial hair, menstrual problems, impotence, or loss of interest in sex .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Mometasone furoate monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a glucocorticoid, it binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of inflammatory cytokines and mediators .
Cellular Effects
Mometasone furoate monohydrate exerts various effects on different cell types and cellular processes. In immune cells, it suppresses the activation and proliferation of T cells and macrophages, reducing the release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. In epithelial cells, it enhances the expression of anti-inflammatory proteins and inhibits the production of adhesion molecules, thereby reducing leukocyte infiltration. Mometasone furoate monohydrate also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of mometasone furoate monohydrate involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus and binds to GREs on DNA, regulating the transcription of target genes. Mometasone furoate monohydrate inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, reducing the production of inflammatory cytokines and mediators. Additionally, it induces the expression of anti-inflammatory proteins such as annexin-1 and IL-10, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mometasone furoate monohydrate change over time. The compound is stable under normal storage conditions but can degrade when exposed to high temperatures and humidity. In vitro studies have shown that mometasone furoate monohydrate maintains its anti-inflammatory activity for extended periods, but its efficacy may decrease over time due to degradation. Long-term in vivo studies have demonstrated that chronic administration of mometasone furoate monohydrate can lead to sustained suppression of inflammation and immune responses .
Dosage Effects in Animal Models
The effects of mometasone furoate monohydrate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and allergic responses without causing significant adverse effects. At high doses, mometasone furoate monohydrate can induce toxic effects such as adrenal suppression, growth retardation, and immunosuppression. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather in adverse effects .
Metabolic Pathways
Mometasone furoate monohydrate is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the urine and feces. Mometasone furoate monohydrate does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
Mometasone furoate monohydrate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its distribution to target tissues. The compound accumulates in tissues with high glucocorticoid receptor expression, such as the lungs, skin, and nasal mucosa. Transporters such as P-glycoprotein may also play a role in the cellular uptake and efflux of mometasone furoate monohydrate .
Subcellular Localization
The subcellular localization of mometasone furoate monohydrate is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. Post-translational modifications such as phosphorylation and acetylation may influence the activity and localization of mometasone furoate monohydrate, directing it to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6.H2O/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20;/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3;1H2/t15-,18+,19+,21+,24+,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCCVUHZMIMSIB-HRVPQZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141646-00-6 | |
| Record name | Mometasone furoate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141646006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11β,16α)-9,21-dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOMETASONE FUROATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTW0WEG809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)

![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)


![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)



![[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid](/img/structure/B1240855.png)
